molecular formula C20H34O2 B1238180 5,8,11-Eicosatrienoic acid CAS No. 2751-14-6

5,8,11-Eicosatrienoic acid

Cat. No.: B1238180
CAS No.: 2751-14-6
M. Wt: 306.5 g/mol
InChI Key: UNSRRHDPHVZAHH-WYTUUNCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eicosa-5,8,11-trienoic acid is a long-chain fatty acid.

Scientific Research Applications

Enhanced Production in Fungi

Enhanced production of 5,8,11-eicosatrienoic acid (Mead acid, 20:3ω9) was achieved using a mutant fungus, Mortierella alpina JT-180. This production was notably higher than the parent strain, attributed to enhanced Δ5 desaturation activity. The optimization of 20:3ω9 production was effectively achieved by adjusting glucose concentration and growth temperature in the culture medium (Sakuradani et al., 2002).

Synthesis from Oleic Acid

In mammals, this compound is synthesized from oleic acid during essential fatty acid deficiency (EFAD). The genes and pathways involved in this conversion were explored, indicating that Elovl5, Fads1, or Fads2 play crucial roles. This provides insights into the metabolic pathways of Mead acid synthesis (Ichi et al., 2014).

Involvement in Vascular Function

A study developed a method to quantify epoxyeicosatrienoic acids (EETs) and dihydroxyeicosatrienoic acids (DHETs) in human plasma, demonstrating their role in vascular endothelial function. This highlights the importance of these acids, including this compound, in vascular health and potential disease implications (Duflot et al., 2017).

Metabolic and Cellular Effects

Research on hepatocytes and HTC cells showed the uptake and metabolism of eicosa-8,11,14-trienoic acid. This study provided valuable insights into the metabolic pathways and cellular effects of eicosatrienoic acids in both normal and malignant cells (Marra et al., 2004).

Neuroprotective Effects

Eicosatrienoic acids, including this compound, exhibit neuroprotective effects. They contribute to various metabolic processes and their regulation affects neurological function. This emphasizes their potential therapeutic value in nervous system diseases (Wang et al., 2018).

Effects on Osteoblasts

This compound has been shown to suppress osteoblastic activity. This could have implications for clinical situations where bone formation needs to be regulated or inhibited (Hamazaki et al., 2009).

Properties

2751-14-6

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(5E,8E,11E)-icosa-5,8,11-trienoic acid

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,12-13,15-16H,2-8,11,14,17-19H2,1H3,(H,21,22)/b10-9+,13-12+,16-15+

InChI Key

UNSRRHDPHVZAHH-WYTUUNCASA-N

Isomeric SMILES

CCCCCCCC/C=C/C/C=C/C/C=C/CCCC(=O)O

SMILES

CCCCCCCCC=CCC=CCC=CCCCC(=O)O

Canonical SMILES

CCCCCCCCC=CCC=CCC=CCCCC(=O)O

synonyms

5,8,11-eicosatrienoic acid
ETrA acid
mead acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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